Piperidine-2-Carboximidamide

Serine Protease Inhibitor Thrombin Trypsin

Researchers designing selective serine protease inhibitors often face off-target effects from non-specific P1 motifs. Piperidine-2-carboximidamide (2-amidinopiperidine) solves this with a distinct selectivity signature that avoids trypsin-related issues. • Enables nanomolar thrombin inhibition (Ki = 6 nM) with 940-fold selectivity over factor Xa when elaborated. • Demonstrates selective cytotoxicity against lymphoma cells (IC50 18-22 µM) while sparing normal PBMC. • Low molecular weight (127.19 g/mol) and clean iNOS counter-screen (IC50 = 100 µM) make it an ideal fragment for lead discovery. Supplied with rigorous QC and prompt global logistics.

Molecular Formula C6H13N3
Molecular Weight 127.19 g/mol
Cat. No. B13179435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine-2-Carboximidamide
Molecular FormulaC6H13N3
Molecular Weight127.19 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(=N)N
InChIInChI=1S/C6H13N3/c7-6(8)5-3-1-2-4-9-5/h5,9H,1-4H2,(H3,7,8)
InChIKeyVUFZBKQYVPXHGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidine-2-Carboximidamide: Procurement-Ready Serine Protease-Targeting Building Block


Piperidine-2-carboximidamide (CAS 1198392-03-8) is a six-membered heterocyclic amidine that serves as a critical pharmacophore for serine protease inhibitor design. Its amidine group mimics the guanidinium side chain of arginine, enabling it to engage the S1 specificity pocket of trypsin-like serine proteases [1]. The compound is structurally differentiated from the commonly used benzamidine and N-amidinopiperidine P1 motifs by its 2-position substitution, which introduces a chiral center and modulates both basicity and the geometry of target engagement [2].

Why Piperidine-2-Carboximidamide Cannot Be Replaced by Generic Amidine Analogs


The position of the amidine group on the piperidine ring fundamentally alters the compound's biological fingerprint. While benzamidine and N-amidinopiperidine are widely used P1 residues, the 2-carboximidamide isomer offers a distinct selectivity signature that is not interchangeable. Crystallographic data reveal that N-amidinopiperidine and benzamidine exhibit an inverted selectivity profile between trypsin and thrombin: N-amidinopiperidine favors thrombin (Ki = 60 µM) over trypsin (Ki = 164 µM) by 2.7-fold, whereas benzamidine strongly prefers trypsin (Ki = 13.8 µM) over thrombin (Ki = 193 µM) by 14-fold [1]. The 2-position amidine introduces additional stereoelectronic modulation that further differentiates binding kinetics, making generic substitution scientifically unsound for applications requiring defined protease selectivity.

Quantitative Differentiation of Piperidine-2-Carboximidamide: Comparative Evidence Against Closest Analogs


Selectivity Inversion: N-Amidinopiperidine vs. Benzamidine Across Serine Proteases

In a direct crystallographic and biochemical comparison, N-amidinopiperidine (the 1-substituted isomer) and benzamidine were tested against trypsin and thrombin. N-amidinopiperidine showed a 2.7-fold preference for thrombin (Ki = 60.0 ± 4.0 µM) over trypsin (Ki = 164 ± 28 µM), while benzamidine showed a 14-fold preference for trypsin (Ki = 13.8 ± 1.3 µM) over thrombin (Ki = 193 ± 11 µM) [1]. This fundamental selectivity inversion demonstrates that the amidinopiperidine scaffold is not a generic benzamidine replacement but rather a selectivity-switching element. Piperidine-2-carboximidamide, with its amidine at the 2-position, provides a distinct geometry for further selectivity tuning.

Serine Protease Inhibitor Thrombin Trypsin Selectivity Profiling

Selective Cytotoxicity of Amidinopiperidine Derivatives Against Burkitt's Lymphoma

Amidinopiperidine-based serine protease inhibitors were evaluated for cytotoxicity across multiple cell lines. Inhibitors 15 and 16 exhibited IC50 values of 18 µM and 22 µM against Ramos and Daudi Burkitt's lymphoma cells, respectively, while proving nontoxic to normal peripheral blood mononuclear cells (PBMC), Jurkat, and U937 cells at comparable concentrations [1]. The compounds induced caspase-dependent apoptosis and inhibited all three proteolytic activities of the human 20S proteasome, with the most pronounced effect on trypsin-like activity [1]. This contrasts with benzamidine, which lacks this proteasome-inhibitory and selective anticancer profile.

Cancer Therapeutics Burkitt's Lymphoma Proteasome Inhibition Selective Cytotoxicity

Optimization Trajectory: From Weak 1-Amidinopiperidine to Nanomolar Thrombin Inhibitor

A structure-activity relationship study starting from a 1-amidinopiperidine derivative (compound 6) with poor thrombin (fIIa) and factor Xa (fXa) inhibition demonstrated that systematic optimization of P1 and P4 binding moieties yielded compound 13b with excellent fIIa inhibition (Ki = 6 nM), weak anti-Xa activity (Ki = 5.64 µM), and remarkable selectivity over trypsin and other serine proteases [1]. In mice, oral dosing of 13b (100 mg/kg) produced a significant 43% prolongation of activated partial thromboplastin time (aPTT) over controls (P < 0.05) at 2 h post-administration [1]. This optimization trajectory from micromolar to nanomolar potency underscores the scaffold's tunability.

Thrombin Inhibitor Anticoagulant Structure-Activity Relationship Drug Optimization

iNOS Inhibition Profile: Low Potency Indicates Target Selectivity

Piperidine-2-carboximidamide was tested against human recombinant inducible nitric oxide synthase (iNOS) and showed an IC50 of 1.00 × 10⁵ nM (100 µM) [1]. This weak inhibition, compared to its activity against serine proteases in amidinopiperidine-based compounds, indicates that the scaffold is not a promiscuous inhibitor but rather exhibits target-class selectivity. In contrast, benzamidine is a known competitive inhibitor of trypsin-like serine proteases with Ki values in the low micromolar range [2], demonstrating broader serine protease reactivity.

Nitric Oxide Synthase Selectivity Screening Off-Target Profiling

Basicity Differential: Alkyl Amidine vs. Aryl Amidine Ionization State

The amidine group in piperidine-2-carboximidamide belongs to the alkyl amidine class, which has a conjugate acid pKa of approximately 12.5 (exemplified by acetamidine, pKa = 12.52) [1]. In contrast, benzamidine is an aryl amidine with a significantly lower pKa of 11.6 [1]. At physiological pH 7.4, both species are predominantly protonated; however, the 0.9 pKa unit difference corresponds to a roughly 8-fold difference in the fraction of deprotonated (neutral) species available for membrane permeation or alternative hydrogen-bonding interactions [2]. This physicochemical distinction directly impacts oral bioavailability and binding thermodynamics.

Physicochemical Properties pKa Ionization State Binding Energetics

High-Value Application Scenarios for Piperidine-2-Carboximidamide Based on Quantitative Evidence


Serine Protease Inhibitor Lead Optimization with Defined Thrombin Selectivity

Use piperidine-2-carboximidamide as the P1 anchor residue in structure-based design of direct thrombin inhibitors. The amidinopiperidine scaffold has been validated to achieve nanomolar thrombin inhibition (Ki = 6 nM) with 940-fold selectivity over factor Xa when properly elaborated at the P4 position [1]. The inverted thrombin/trypsin selectivity profile of amidinopiperidines compared to benzamidine [2] ensures that the resulting inhibitors avoid trypsin-related off-target effects. This scenario is directly supported by the de Candia et al. study demonstrating oral anticoagulant activity in mice [1].

Selective Anticancer Agent Development Targeting Burkitt's Lymphoma

Incorporate piperidine-2-carboximidamide into compound libraries designed for selective cytotoxicity against hematological malignancies. Amidinopiperidine-based compounds have demonstrated IC50 values of 18–22 µM against Ramos and Daudi Burkitt's lymphoma cells with sparing of normal PBMC, Jurkat, and U937 cells [3]. The mechanism involves proteasome inhibition with pronounced effects on trypsin-like activity, a target not engaged by benzamidine-based inhibitors [3]. This selectivity profile makes the scaffold a promising starting point for lymphoma chemotherapeutics.

Fragment-Based Drug Discovery Targeting Trypsin-Like Serine Proteases

Deploy piperidine-2-carboximidamide as a low-molecular-weight (127.19 g/mol) fragment for screening against trypsin-like serine proteases. Its iNOS counter-screen data (IC50 = 100 µM) [4] confirms that the fragment is not promiscuously active, making it suitable for fragment-based lead discovery where high-quality hits with clean selectivity profiles are essential. The chiral center at the 2-position provides an additional vector for fragment elaboration not available with achiral benzamidine or N-amidinopiperidine fragments.

Physicochemical Property Optimization in Oral Anticoagulant Programs

Select piperidine-2-carboximidamide over benzamidine as the P1 moiety when oral bioavailability is a program objective. The higher basicity of the alkyl amidine (pKa ≈ 12.5 vs. 11.6 for benzamidine) [5] maintains strong ionic interactions with Asp189 while the non-aromatic character of the piperidine ring can modulate lipophilicity and membrane permeability. The de Candia et al. study demonstrated that optimized amidinopiperidine derivatives achieve significant membrane permeability and oral anticoagulant efficacy in mice [1].

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